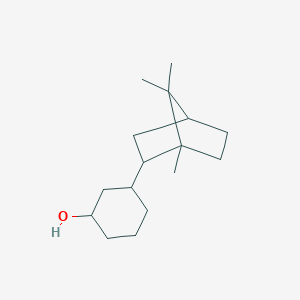
3-(2-Bornyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bornyl)cyclohexan-1-ol is a natural compound that belongs to the family of terpenoid alcohols. It is commonly found in various plant species such as conifers, eucalyptus, and lavender. This compound has been studied for its potential therapeutic properties due to its unique chemical structure and biological activity.
Mecanismo De Acción
The mechanism of action of 3-(2-Bornyl)cyclohexan-1-ol is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. The compound has also been found to scavenge free radicals, which are involved in oxidative stress and cell damage.
Efectos Bioquímicos Y Fisiológicos
3-(2-Bornyl)cyclohexan-1-ol has been found to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines and enzymes in the body, which are involved in the inflammatory response. The compound has also been found to scavenge free radicals, which are involved in oxidative stress and cell damage. Additionally, 3-(2-Bornyl)cyclohexan-1-ol has been found to have analgesic effects, making it a potential candidate for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-Bornyl)cyclohexan-1-ol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, the compound has been found to have a wide range of therapeutic properties, making it a potential candidate for various applications. However, one limitation of using 3-(2-Bornyl)cyclohexan-1-ol in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(2-Bornyl)cyclohexan-1-ol. One potential direction is the investigation of its potential use in the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, the compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for use in the development of new antibiotics and antifungal agents. Further research is also needed to fully understand the mechanism of action of 3-(2-Bornyl)cyclohexan-1-ol and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(2-Bornyl)cyclohexan-1-ol involves the isolation of the compound from natural sources or the chemical synthesis of the compound. The natural sources of this compound are conifers, eucalyptus, and lavender. The chemical synthesis of 3-(2-Bornyl)cyclohexan-1-ol involves the reaction of camphene with ethyl vinyl ether in the presence of a Lewis acid catalyst, followed by the reduction of the intermediate product with sodium borohydride.
Aplicaciones Científicas De Investigación
3-(2-Bornyl)cyclohexan-1-ol has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and antioxidant properties. The compound has also been found to have antimicrobial and antifungal properties, making it a potential candidate for use in the pharmaceutical industry.
Propiedades
Número CAS |
1939-46-4 |
|---|---|
Nombre del producto |
3-(2-Bornyl)cyclohexan-1-ol |
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
3-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-15(2)12-7-8-16(15,3)14(10-12)11-5-4-6-13(17)9-11/h11-14,17H,4-10H2,1-3H3 |
Clave InChI |
IGEVVMFDMLDFFU-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)C3CCCC(C3)O)C)C |
SMILES canónico |
CC1(C2CCC1(C(C2)C3CCCC(C3)O)C)C |
Otros números CAS |
1939-46-4 |
Sinónimos |
3-(2-bornyl)cyclohexan-1-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)
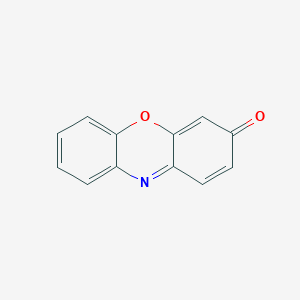



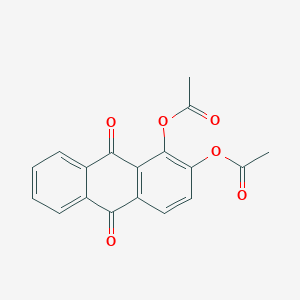
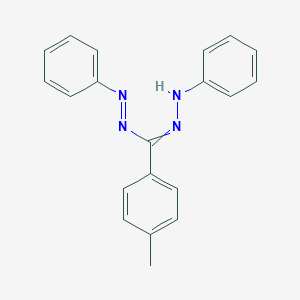
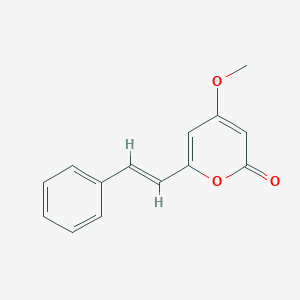



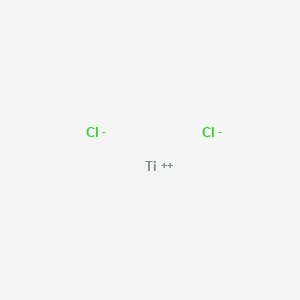

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)